molecular formula C23H28N5O6 B611094 Sydnogluton CAS No. 153216-47-8

Sydnogluton

Cat. No.: B611094
CAS No.: 153216-47-8
M. Wt: 470.5
InChI Key: MKRAHMBPYLEZBE-ZHFOVZDHSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Sydnogluton involves the combination of sydnocarb and glutamic acid. The specific synthetic routes and reaction conditions are not widely documented in public literature. the preparation method for in vivo formula involves dissolving the compound in a mixture of dimethyl sulfoxide, polyethylene glycol 300, and Tween 80, followed by dilution with double-distilled water .

Chemical Reactions Analysis

Sydnogluton undergoes various chemical reactions, including oxidation, reduction, and substitution it is known that the compound can exert psychostimulating, thermogenic, and actoprotective effects, which may involve complex biochemical pathways .

Scientific Research Applications

Sydnogluton has several scientific research applications due to its unique properties. It is used in studies related to psychostimulation, thermogenesis, and actoprotection. The compound’s ability to exert these effects makes it valuable in research focused on understanding the mechanisms of action of psychostimulants and thermogenic agents. Additionally, this compound is used in studies investigating the protective effects of compounds against various stressors .

Mechanism of Action

The mechanism of action of Sydnogluton involves its interaction with molecular targets and pathways related to psychostimulation, thermogenesis, and actoprotection it is known that the compound can exert its effects through complex biochemical interactions .

Comparison with Similar Compounds

Sydnogluton is unique due to its combination of sydnocarb and glutamic acid, which imparts psychostimulating, thermogenic, and actoprotective effects. Similar compounds include other psychostimulants and thermogenic agents, such as amphetamines and ephedrine. this compound is distinct due to its specific combination of chemical components and the resulting unique effects .

Properties

IUPAC Name

(2S)-2-aminopentanedioic acid;N-phenyl-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2.C5H9NO4/c1-14(12-15-8-4-2-5-9-15)22-13-17(24-21-22)20-18(23)19-16-10-6-3-7-11-16;6-3(5(9)10)1-2-4(7)8/h2-11,13-14H,12H2,1H3,(H-,19,20,21,23);3H,1-2,6H2,(H,7,8)(H,9,10)/t;3-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOWZLDIQOWLGC-HVDRVSQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=CC=C3)[O-].C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)/N=C(/NC3=CC=CC=C3)\[O-].C(CC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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